3-(1-methyl-1H-indol-3-yl)propan-1-amine
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Overview
Description
3-(1-methyl-1H-indol-3-yl)propan-1-amine is an organic compound belonging to the class of 3-alkylindoles. It features an indole moiety with an alkyl chain at the 3-position. Indole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-(1-methyl-1H-indol-3-yl)propan-1-amine, often involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-indol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) are typical.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-alkylamines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(1-methyl-1H-indol-3-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its role in biological processes and as a potential therapeutic agent.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-indol-3-yl)propan-1-amine involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity and influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-methoxy-1H-indol-2-yl)methanamine
- 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine
- 2-amino-3-(1H-indol-3-yl)-propan-1-ol
Uniqueness
3-(1-methyl-1H-indol-3-yl)propan-1-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and propan-1-amine chain at the 3-position differentiate it from other indole derivatives, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-(1-methylindol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-14-9-10(5-4-8-13)11-6-2-3-7-12(11)14/h2-3,6-7,9H,4-5,8,13H2,1H3 |
InChI Key |
IEYWSXZHBDCUQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCN |
Origin of Product |
United States |
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